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molecular formula C8H10O3 B1293960 2-(2-Hydroxyethoxy)phenol CAS No. 4792-78-3

2-(2-Hydroxyethoxy)phenol

Cat. No. B1293960
M. Wt: 154.16 g/mol
InChI Key: AMCOCUDBDKVWRZ-UHFFFAOYSA-N
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Patent
US06156282

Procedure details

reaction of catechol with 2-chloroethanol to obtain 2-(2-hydroxyethoxy)phenol of formula: ##STR41## b) reaction of the 2-(2-hydroxyethoxy)phenol obtained in a) with 1,2-dibromoethane to obtain 1,2-bis[2-(2-hydroxyethoxy)phenoxy]ethane and
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4])[OH:2].Cl[CH2:10][CH2:11][OH:12]>>[OH:12][CH2:11][CH2:10][O:2][C:1]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[OH:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(O)C(O)=CC=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OCCOC1=C(C=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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